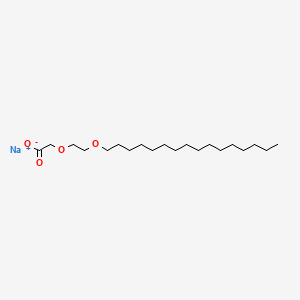
Sodium;2-(2-hexadecoxyethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-(2-hexadecoxyethoxy)acetate: is a surfactant commonly known as sodium ceteth-13 carboxylate. It is used in various industrial applications due to its excellent emulsifying and cleansing properties. The compound has the molecular formula C20H39NaO4 and a molecular weight of 366.511 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2-hexadecoxyethoxy)acetate typically involves the reaction of cetyl alcohol with ethylene oxide to form ceteth-13, which is then carboxylated using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions generally include:
Cetyl Alcohol and Ethylene Oxide Reaction: This step is carried out under controlled temperature and pressure to ensure the formation of ceteth-13.
Carboxylation: The ceteth-13 is then reacted with chloroacetic acid in an alkaline medium to form sodium ceteth-13 carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the high volumes of reactants.
Continuous Monitoring: The reaction conditions such as temperature, pressure, and pH are continuously monitored to ensure consistent product quality.
Purification: The final product is purified through filtration and drying processes to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-(2-hexadecoxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-(2-hexadecoxyethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the textile, leather, and cosmetic industries as a cleansing and emulsifying agent.
Wirkmechanismus
The mechanism of action of sodium;2-(2-hexadecoxyethoxy)acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and cleansing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium;2-(2-hydroxydodecoxy)acetate: Another surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl glycol carboxylate: Similar in structure but with different alkyl chain lengths and properties.
Uniqueness
Sodium;2-(2-hexadecoxyethoxy)acetate is unique due to its specific alkyl chain length, which provides optimal emulsifying and cleansing properties. Its ability to form stable emulsions makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
33939-65-0 |
|---|---|
Molekularformel |
C20H39NaO4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
sodium;2-(2-hexadecoxyethoxy)acetate |
InChI |
InChI=1S/C20H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
DWPSYGLTBCBSMP-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
Key on ui other cas no. |
33939-65-0 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















